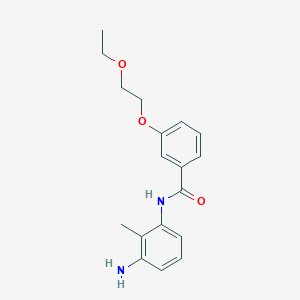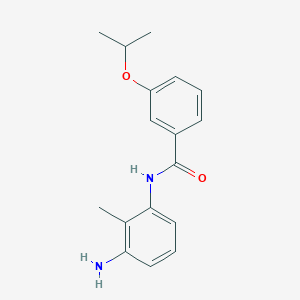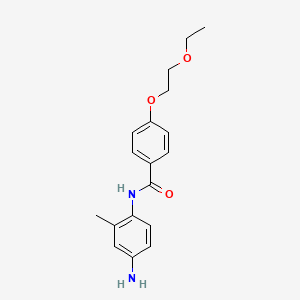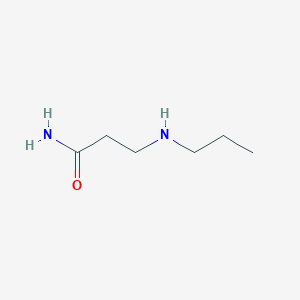![molecular formula C9H20N2O2 B1385232 N-Ethyl-3-[(3-methoxypropyl)amino]propanamide CAS No. 1040693-11-5](/img/structure/B1385232.png)
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is a biochemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is represented by the formula C9H20N2O2 . This indicates that the compound contains 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Spectroscopic and Theoretical Characterization
- 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, a compound structurally similar to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, has been characterized using ab initio calculations and IR-LD spectroscopy. This method provides insights into structural information and helps in the assignment of IR bands (Zareva, 2006).
Synthesis and Antibacterial Activity
- Research involving azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, similar in structure to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, highlights their synthesis and good antibacterial activity against specific bacterial strains. This demonstrates the potential of similar compounds in creating effective antibacterial agents (Tumosienė et al., 2012).
Antioxidant and Anticancer Activity
- Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant and anticancer activities. This suggests the potential for similar structures, like N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, to be utilized in cancer research and treatment (Tumosienė et al., 2020).
Anticonvulsant Studies
- N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, have been found to be active in anticonvulsant tests, showing potential for use against generalized seizures (Idris et al., 2011).
Muscle Relaxant and Anticonvulsant Activities
- N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives have been evaluated for muscle relaxant and anticonvulsant activities. This suggests potential medical applications for compounds with similar structures (Tatee et al., 1986).
Antibacterial and Antifungal Agents
- Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities. This indicates the usefulness of similar compounds in developing antimicrobial agents (Helal et al., 2013).
Antimitotic Agents
- Research on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, structurally related to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, shows activity in biological systems, suggesting potential in antimitotic therapies (Temple & Rener, 1992).
Non-Peptide Fibrinogen Receptor Antagonists
- Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)-imino] methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl] piperid-4-yl] amino]propionate, a compound with a similar backbone to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, has been identified as a potent and long-acting antithrombotic agent, indicating its potential in thrombosis prevention and treatment (Badorc et al., 1997).
Synthesis for SARS-CoV-2 Treatment Trials
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, structurally related to N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, has been synthesized for use in SARS-CoV-2 treatment trials (Manolov et al., 2020).
properties
IUPAC Name |
N-ethyl-3-(3-methoxypropylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-3-11-9(12)5-7-10-6-4-8-13-2/h10H,3-8H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJSRBLMIKDGIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)
![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)

![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)
